molecular formula C8H7ClN4 B8294672 1-(2-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine

1-(2-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine

Cat. No. B8294672
M. Wt: 194.62 g/mol
InChI Key: SRHPJNVDVUDHAY-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 18a), starting with 5-phenyl-[1,2,4]oxadiazol-3-ylamine and 2-chloroaniline. The title compound was obtained as brownish solid (Yield=61%). MS ISP (m/e): 195.1 (100) [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
61%

Identifiers

REACTION_CXSMILES
C1([C:7]2O[N:10]=[C:9]([NH2:12])[N:8]=2)C=CC=CC=1.[Cl:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH2:16]>>[Cl:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[N:16]1[CH:7]=[N:8][C:9]([NH2:12])=[N:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC(=NO1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 18a),

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1N=C(N=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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